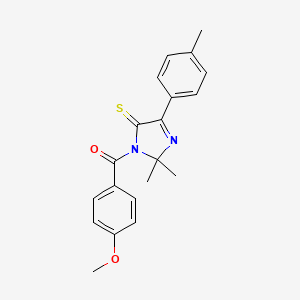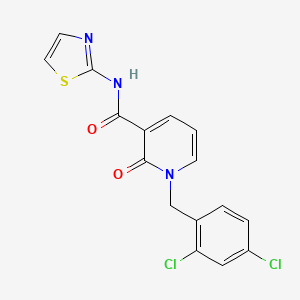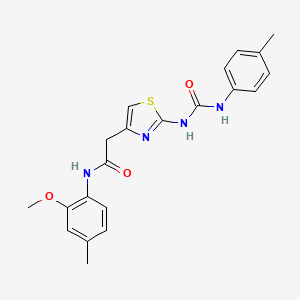![molecular formula C22H21N5O2 B2664193 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide CAS No. 1001797-96-1](/img/structure/B2664193.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
The compound 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide, along with similar heterocyclic derivatives, has been explored for its computational and pharmacological potential. Research indicates its utility in toxicity assessment, tumor inhibition, and free radical scavenging, highlighting its potential in cancer therapy and antioxidant applications. This compound and its derivatives have shown binding and moderate inhibitory effects in various assays, signifying their diverse biological activities (Faheem, 2018).
Anticonvulsant Activity Evaluation
Investigations into the synthesis and molecular modelling of derivatives of this compound suggest promising anticonvulsant activities. The studies demonstrate the potential use of these compounds as anticonvulsant agents, indicating their role in the development of new medications for epilepsy and related disorders (Ghareb et al., 2017).
Antibacterial and Anti-inflammatory Properties
Studies on the synthesis of various derivatives of this compound have shown notable antibacterial and anti-inflammatory activities. These properties make it a candidate for the development of new antimicrobial and anti-inflammatory drugs, offering potential applications in treating infections and inflammatory conditions (Chavan & Hosamani, 2018).
Insecticidal and Antimicrobial Potential
Research into pyrimidine linked pyrazole heterocyclics, related to this compound, has revealed significant insecticidal and antimicrobial potential. This suggests its usefulness in agricultural and public health sectors for controlling pests and microbial infections (Deohate & Palaspagar, 2020).
Antioxidant Activity
The compound's derivatives have shown promising antioxidant activities, indicating their potential in combating oxidative stress-related diseases. This aspect could be crucial in the development of new therapeutic agents targeting conditions caused by oxidative damage (Taha, 2012).
Fluorescent Chemosensor Applications
The compound has been studied for its application in the development of fluorescent chemosensors. These applications are significant in analytical chemistry for the detection and quantification of ions and molecules, showcasing its potential in environmental monitoring and diagnostic assays (Asiri et al., 2018).
Photochromic Properties
Investigations have been conducted into the photochromic properties of derivatives of this compound. This research opens up potential applications in materials science, particularly in the development of smart materials that change color in response to light exposure (Hao et al., 2020).
Synthesis of Novel Polymers
The compound has been utilized in the synthesis of novel polymers, particularly those with specific functional groups. This indicates its role in the field of polymer science, particularly in developing new materials with unique physical and chemical properties (Chung & Hsiao, 2008).
Antitumor Activities
Compounds containing this molecule have been synthesized and evaluated for their antitumor activities. This suggests its potential in the development of new anticancer drugs, offering possibilities for novel treatments for various cancer types (Yuan et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-12-21(29)26(22(23-14)27-16(3)11-15(2)25-27)13-20(28)24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGTCIUPIHQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
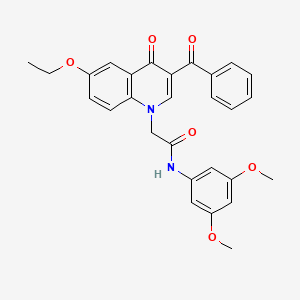

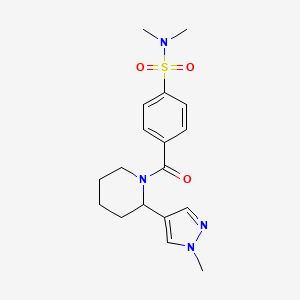
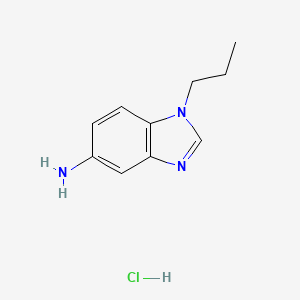
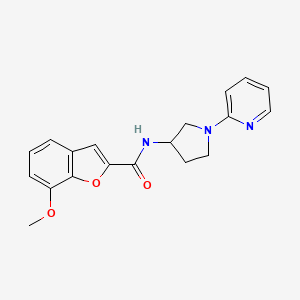
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)
![4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2664120.png)
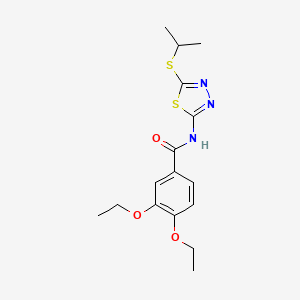
![(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664123.png)
![N-isopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664124.png)
